molecular formula C5H7N3S B2720313 3-(allylsulfanyl)-1H-1,2,4-triazole CAS No. 39484-65-6

3-(allylsulfanyl)-1H-1,2,4-triazole

Cat. No. B2720313
CAS RN: 39484-65-6
M. Wt: 141.19
InChI Key: LUBFSLIXLFBXNB-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, structure, and the type of chemical compound it is (organic, inorganic, etc.). It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Supramolecular and Coordination Chemistry

1,2,4-Triazoles, including derivatives like 3-(allylsulfanyl)-1H-1,2,4-triazole, are known for their unique supramolecular interactions. These interactions have led to applications in supramolecular and coordination chemistry, enabling the development of novel anion recognition systems, catalysts, and photochemical devices. The nitrogen-rich triazole core facilitates complexation through various modes including hydrogen and halogen bonding, serving as a versatile unit for numerous chemical applications (Schulze & Schubert, 2014).

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antibacterial and antifungal effects against a variety of pathogens. Compounds structurally related to this compound have shown efficacy against organisms such as Escherichia coli, Bacillus subtilis, and Candida albicans, highlighting the potential of these compounds in developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Material Science and Corrosion Inhibition

The application of 1,2,4-triazole derivatives extends into materials science, particularly in the development of functional coatings and corrosion inhibitors. These compounds have been incorporated into high-performance materials due to their strong antimicrobial, antifouling properties, and their ability to inhibit corrosion in metals. This broadens the application of triazole derivatives beyond pharmaceuticals into areas such as industrial coatings and protective finishes for metals (Kantheti et al., 2015).

Catalysis and Synthetic Applications

1,2,4-Triazoles, by virtue of their diverse chemical reactivity, serve as key intermediates in catalytic processes and synthetic chemistry. They have been utilized in the development of new synthetic methodologies, including palladium-catalyzed reactions, that enable the construction of complex molecular architectures. This highlights the utility of triazole derivatives in facilitating novel bond-forming reactions, which are crucial for the synthesis of a wide array of organic compounds (Kamijo et al., 2002).

Mechanism of Action

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on a substance’s hazards, precautions for handling, and procedures for dealing with spills or leaks .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

properties

IUPAC Name

5-prop-2-enylsulfanyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-2-3-9-5-6-4-7-8-5/h2,4H,1,3H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBFSLIXLFBXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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